

# Physicochemical Properties of 3-Amino-4-nitropyridine 1-oxide: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4-nitropyridine 1-oxide

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This technical guide provides a detailed overview of the known physicochemical properties of **3-Amino-4-nitropyridine 1-oxide**. Due to the limited availability of direct experimental data for this specific compound, this guide also includes comparative data from structurally similar analogues to offer a comprehensive context for researchers. Furthermore, standardized experimental protocols for determining key physicochemical parameters are detailed to assist in further empirical studies.

## Core Physicochemical Properties

Direct experimental data for **3-Amino-4-nitropyridine 1-oxide** is not extensively available in peer-reviewed literature. The following table summarizes the available information for the target compound and provides a comparative analysis with its close structural analogues. This comparative data can be instrumental in predicting the behavior and properties of **3-Amino-4-nitropyridine 1-oxide**.

Table 1: Physicochemical Data of **3-Amino-4-nitropyridine 1-oxide** and Its Analogues

Property	3-Amino-4-nitropyridine 1-oxide	4-Amino-3-nitropyridine	3-Methyl-4-nitropyridine N-oxide	4-Nitropyridine N-oxide
CAS Number	19349-78-1	1681-37-4	1074-98-2	1124-33-0
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>3</sub>	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	155.11 g/mol	139.11 g/mol [1]	154.12 g/mol [2] [3]	140.10 g/mol [4]
Melting Point (°C)	Data not available	203-207 (lit.)[5] [6]; 160-165[7]; 201-205[8]	136-138 (lit.)[2]; 135-139[9]; 136	159-162 (lit.)[10] [11]; 161[12]; 159-164[13]
Solubility	Data not available	Insoluble in water[5][6]; Soluble in ethanol and dichloromethane[7][14]	Difficult to dissolve in water; Soluble in dichloromethane and chloroform[15]	Insoluble in water; Soluble in DMSO[10]
pKa	Data not available	5.02 (Predicted) [6]	-1.22 (Predicted) [9]	-1.37 (Predicted) [10]
Appearance	Data not available	Yellow crystalline powder[6]	Light yellow to yellow crystalline powder[15]	Pale yellow solid[12]

## Spectroscopic Characterization

While specific spectra for **3-Amino-4-nitropyridine 1-oxide** are not readily published, general principles of spectroscopic analysis can be applied to predict its characteristics.

- **FT-IR Spectroscopy:** The infrared spectrum is expected to show characteristic peaks for the N-O stretching vibrations of the pyridine N-oxide and the nitro group, likely in the 1250–1550 cm<sup>-1</sup> region. The amino group will exhibit N-H stretching vibrations.

- **NMR Spectroscopy:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be influenced by the electron-withdrawing effects of the nitro group and the N-oxide functionality, as well as the electron-donating amino group, leading to characteristic shifts in the aromatic protons and carbons.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum, likely measured in a solvent like ethanol or methanol, would display absorptions corresponding to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions, typically in the 200–400 nm range. The exact wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) would be sensitive to solvent polarity.

## Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties outlined in this guide.

### Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts. [16] A pure substance typically has a sharp melting point range of 0.5-1.0°C. [16]

Methodology:

- Ensure the solid organic compound is finely powdered.
- Pack a small amount of the compound into a capillary tube, sealed at one end, to a height of 1-2 mm. [17][18]
- Place the capillary tube in a melting point apparatus. [18][19]
- Heat the apparatus at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point. [16][20]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). [19][20]

### Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound in an aqueous medium.[\[21\]](#)

Methodology:

- Add an excess amount of the solid compound to a flask or vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[\[21\]](#)
- Seal the flask and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).[\[8\]](#)[\[22\]](#)
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the dissolved compound.[\[22\]](#)
- After equilibration, stop the agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated supernatant from the solid material.  
[\[8\]](#)
- Carefully withdraw an aliquot of the clear, saturated solution.
- Determine the concentration of the compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the aqueous solubility of the compound.[\[8\]](#)

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration and UV-spectrophotometry are two common methods for its determination.

1. Potentiometric Titration: This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.[\[23\]](#)[\[24\]](#)

Methodology:

- Calibrate a pH meter using standard buffers.[\[23\]](#)

- Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). A typical concentration is around 1 mM.[25]
- Maintain a constant ionic strength using a background electrolyte like KCl.[23]
- Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
- Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.[25]
- Record the pH value after each addition of the titrant, allowing the reading to stabilize.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.[26]

2. UV-Spectrophotometry: This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[27]

Methodology:

- Prepare a series of buffer solutions with a range of known pH values.[27]
- Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[27]
- Add a small, constant amount of the stock solution to each buffer solution to create a series of test solutions with different pH values but the same total compound concentration.[27]
- Measure the UV-Vis absorbance spectrum for each test solution over an appropriate wavelength range.[28]
- Select one or more analytical wavelengths where the absorbance changes significantly with pH.
- Plot the absorbance at the selected wavelength(s) against the pH of the solutions.
- Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[28][29]

## Spectroscopic Sample Preparation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[\[30\]](#)

Methodology:

- Dissolve 5-25 mg of the compound (for  $^1\text{H}$  NMR) or 50-100 mg (for  $^{13}\text{C}$  NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).[\[31\]](#)
- Ensure the compound is fully dissolved. If there are any suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[\[30\]](#)
- Cap the NMR tube and ensure the solution is homogeneous.
- The sample is now ready for analysis in the NMR spectrometer.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method): This is a common and convenient method for analyzing solid samples.[\[32\]](#)

Methodology:

- Dissolve a small amount (5-10 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride or acetone.[\[33\]](#)
- Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[\[32\]](#)
- Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[\[33\]](#)
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

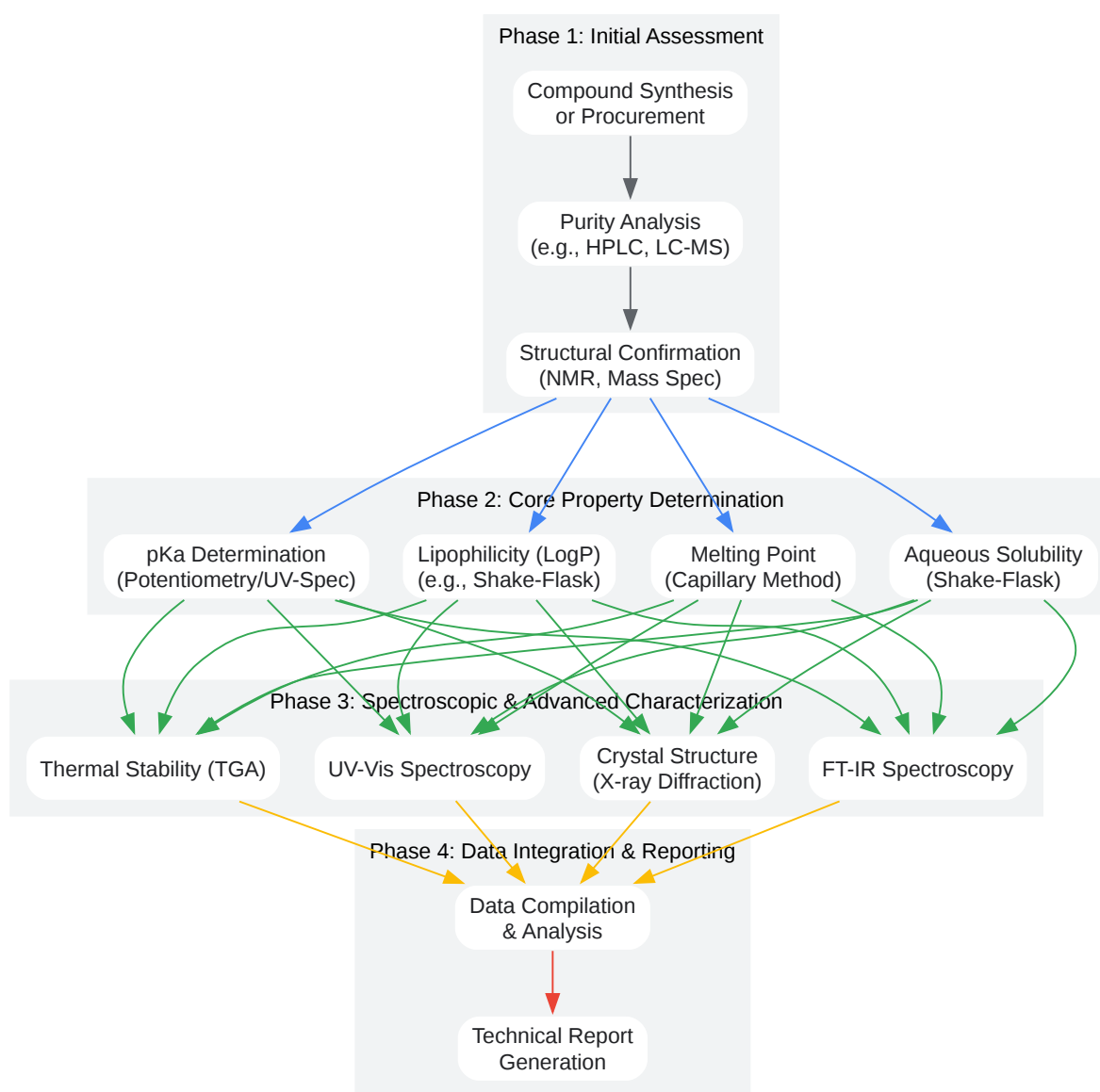
3. UV-Visible (UV-Vis) Spectroscopy: This technique is typically performed on dilute solutions.

Methodology:

- Dissolve the compound in a suitable solvent that does not absorb in the wavelength range of interest. Common solvents include ethanol, methanol, and water.[34]
- Prepare a solution of a concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
- Transfer the solution to a quartz cuvette.[35]
- Use the pure solvent as a blank to zero the spectrophotometer.
- Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.

## Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a new chemical entity like **3-Amino-4-nitropyridine 1-oxide**.



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Caption: General workflow for physicochemical characterization.



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